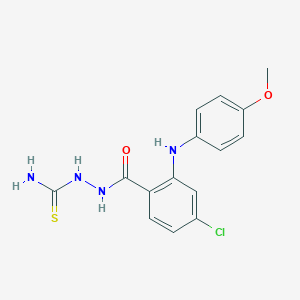
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide, also known as CMT-3, is a synthetic compound that belongs to the family of thiosemicarbazones. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is not fully understood. However, it is believed that Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of intracellular deoxynucleotide triphosphate (dNTP) pools, which ultimately leads to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to have both biochemical and physiological effects. Biochemically, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to inhibit the activity of ribonucleotide reductase, which leads to the depletion of dNTP pools. Physiologically, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments is that it has been extensively studied for its potential use in cancer treatment. This means that there is a wealth of information available on its mechanism of action and potential applications. However, one of the limitations of using Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments is that it is a synthetic compound and may not accurately represent the effects of natural compounds.
Direcciones Futuras
There are several future directions for research on Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as viral infections or autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide and to identify any potential side effects.
Métodos De Síntesis
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide can be synthesized by reacting 4-chloro-2-nitroaniline with 4-methoxybenzaldehyde in the presence of sodium hydroxide to obtain 4-chloro-2-((4-methoxyphenyl)amino)benzaldehyde. This compound is then reacted with thiosemicarbazide in the presence of acetic acid to obtain Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Propiedades
Número CAS |
195370-37-7 |
|---|---|
Nombre del producto |
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxomethyl)hydrazide |
Fórmula molecular |
C15H15ClN4O2S |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
[[4-chloro-2-(4-methoxyanilino)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15ClN4O2S/c1-22-11-5-3-10(4-6-11)18-13-8-9(16)2-7-12(13)14(21)19-20-15(17)23/h2-8,18H,1H3,(H,19,21)(H3,17,20,23) |
Clave InChI |
WIWBRZMJQPRVLS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Otros números CAS |
195370-37-7 |
Sinónimos |
Benzoic acid, 4-chloro-2-((4-methoxyphenyl)amino)-, 2-(aminothioxometh yl)hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)
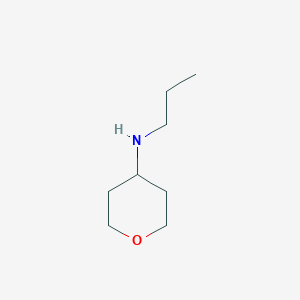
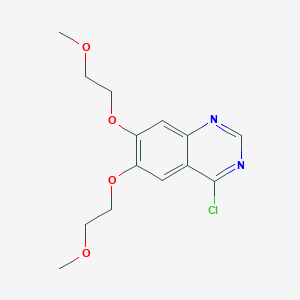
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
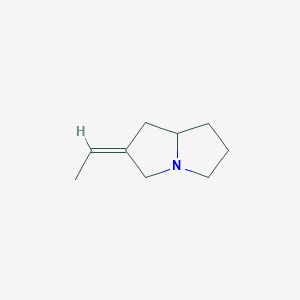


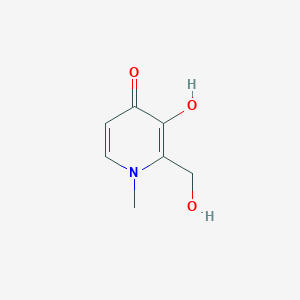
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
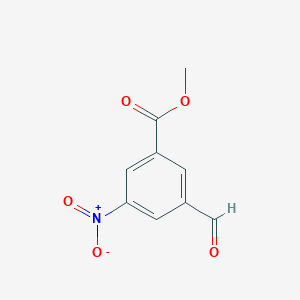
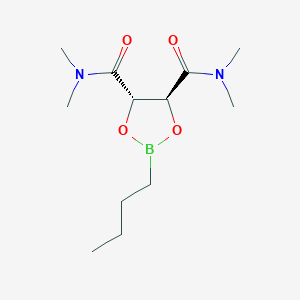

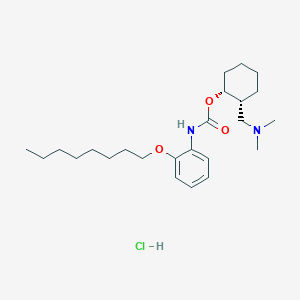
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)